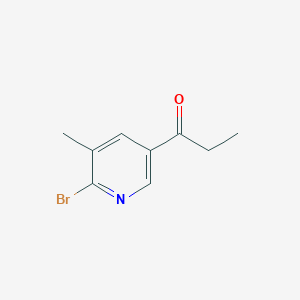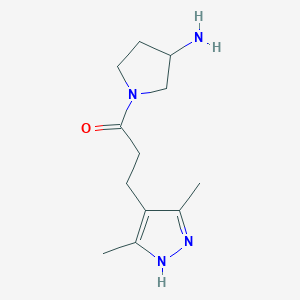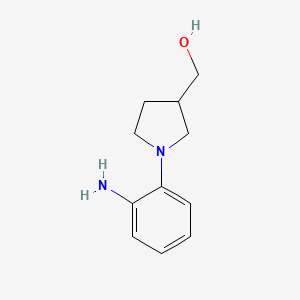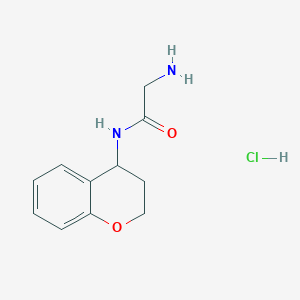![molecular formula C14H16FNO2 B1381389 tert-Butyl-N-[3-(3-Fluorphenyl)prop-2-in-1-yl]carbamate CAS No. 1803599-03-2](/img/structure/B1381389.png)
tert-Butyl-N-[3-(3-Fluorphenyl)prop-2-in-1-yl]carbamate
Übersicht
Beschreibung
tert-Butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate: is a chemical compound with the molecular formula C14H16FNO2 and a molecular weight of 249.28 g/mol . It is characterized by the presence of a tert-butyl carbamate group attached to a prop-2-yn-1-yl chain, which is further substituted with a 3-fluorophenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its unique structural features make it a valuable candidate for drug development.
Industry: In the industrial sector, tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate typically involves the reaction of 3-(3-fluorophenyl)prop-2-yn-1-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods: On an industrial scale, the production of tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate can undergo oxidation reactions, particularly at the prop-2-yn-1-yl chain, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding saturated amine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amine derivatives.
Substitution: Formation of various substituted fluorophenyl derivatives.
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the carbamate group provides stability and resistance to metabolic degradation. The prop-2-yn-1-yl chain allows for further functionalization, enabling the compound to modulate various biological pathways .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-(5,5-difluoropiperidin-3-yl)carbamate: This compound has a similar carbamate structure but with a difluoropiperidine moiety instead of a fluorophenyl group.
tert-Butyl N-(3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate: This compound features a chloro and fluoro-substituted benzoyl group, providing different reactivity and applications.
Uniqueness: tert-Butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and advanced materials .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(3-fluorophenyl)prop-2-ynyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-14(2,3)18-13(17)16-9-5-7-11-6-4-8-12(15)10-11/h4,6,8,10H,9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJGASVSFCQXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



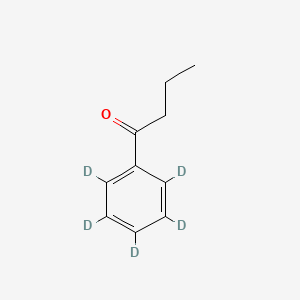
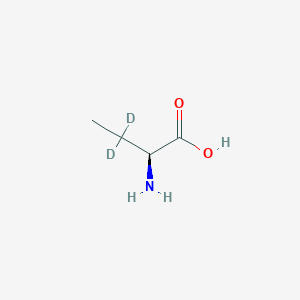

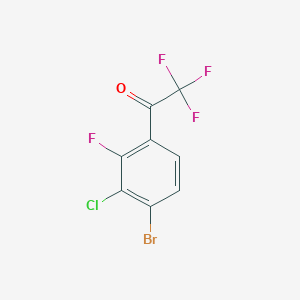
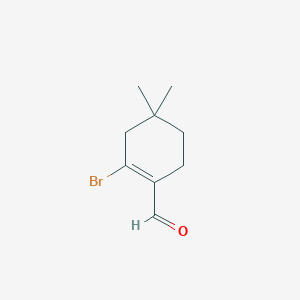
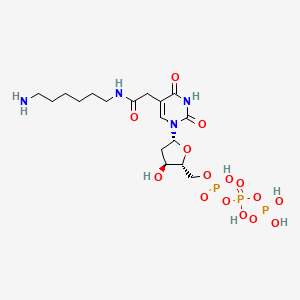

![3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1381320.png)
